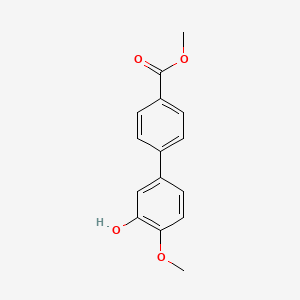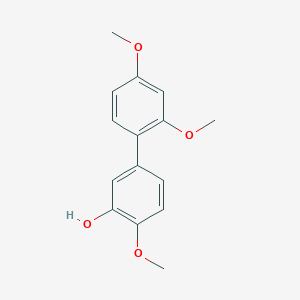
4-(3,4-Dimethoxyphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) is a phenolic compound that has been used in various scientific research applications due to its unique properties. It is a colorless solid with a melting point of 74-76°C and a boiling point of 211-213°C. It is insoluble in water, but soluble in most organic solvents. This compound has been used in various scientific research applications due to its unique properties.
Mécanisme D'action
4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters, such as dopamine and serotonin. By inhibiting MAO, 4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) can increase levels of these neurotransmitters, which can have an effect on mood and behavior.
Biochemical and Physiological Effects
4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) has been shown to have various biochemical and physiological effects. It has been shown to have an antidepressant effect, as well as an anxiolytic effect. It has also been shown to have an anti-inflammatory effect and to inhibit the enzyme monoamine oxidase (MAO). Additionally, it has been shown to have an anticonvulsant effect and to possess antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) in laboratory experiments is its ability to inhibit the enzyme monoamine oxidase (MAO). This can be beneficial for experiments involving neurotransmitter levels, as it can increase the levels of these neurotransmitters. Additionally, it is relatively easy to synthesize and is relatively stable.
However, there are some limitations to using 4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) in laboratory experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, it can be toxic in high concentrations, and should be handled with care.
Orientations Futures
There are many potential future directions for research involving 4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%). These include further research into its antidepressant and anxiolytic effects, as well as its potential anti-inflammatory and anticonvulsant effects. Additionally, further research could be done into its potential to inhibit other enzymes and its potential antioxidant properties. Additionally, further research could be done into its potential to be used in the synthesis of various organic compounds and polymers. Finally, further research could be done into its potential to be used in the synthesis of various pharmaceuticals.
Méthodes De Synthèse
4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) can be synthesized from three main components: 4-methoxyphenol, 3,4-dimethoxybenzene, and sulfuric acid. The reaction involves the condensation of 4-methoxyphenol and 3,4-dimethoxybenzene in the presence of sulfuric acid, which acts as a catalyst. The product of this reaction is 4-(3,4-dimethoxyphenyl)-2-methoxyphenol (95%).
Applications De Recherche Scientifique
4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) has been used in various scientific research applications due to its unique properties. It has been used in the synthesis of various organic compounds, including drugs, dyes, and fragrances. It has also been used as a reagent in the synthesis of various pharmaceuticals and as a catalyst in various organic reactions. Additionally, it has been used in the synthesis of various polymers, such as polystyrene and polycarbonate.
Propriétés
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-17-13-7-5-11(9-15(13)19-3)10-4-6-12(16)14(8-10)18-2/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRARNWJALKYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685653 |
Source


|
| Record name | 3,3',4'-Trimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-2-methoxyphenol | |
CAS RN |
1262001-29-5 |
Source


|
| Record name | 3,3',4'-Trimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6379995.png)

![4-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6380025.png)

![2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380035.png)







